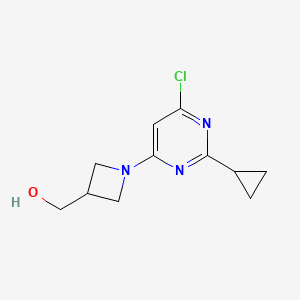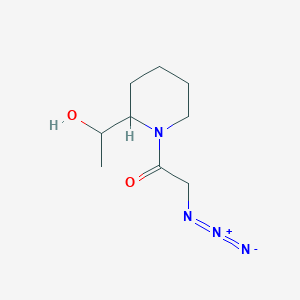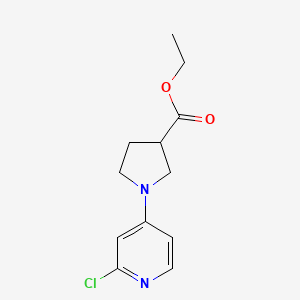
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate
説明
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a chemical compound . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .
Molecular Structure Analysis
The molecular structure of Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a chloropyridinyl group, which is a pyridine ring with a chlorine atom attached .科学的研究の応用
Synthesis Techniques
- Research has developed expedient routes and technologies for the synthesis of important intermediates, like pesticides chlorantraniliprole, using related chemical structures as starting materials. This includes optimized yields and simplified processes without solvents (Yeming Ju, 2014).
- Studies on the synthesis of highly functionalized tetrahydropyridines and pyrrolidines have shown that ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate and its analogs can be formed with complete regioselectivity and excellent yields. These processes involve [4 + 2] annulation with N-tosylimines or similar reactants, highlighting the compound's utility in organic synthesis (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Reactions and Derivatives
- Reaction studies have led to the selective formation of regioisomeric pyrazoles and pyrrolidines, indicating the versatility of ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate in synthesizing a diverse array of chemical structures under various conditions (E. I. Mikhed’kina, O. S. Bylina, I. I. Mel’nik, D. T. Kozhich, 2009).
Applications in Synthesis of Complex Compounds
- The compound has been used as a building block in the synthesis of complex molecules, including pyrrolidines and pyrazolines, with potential applications in pharmaceuticals and agrochemicals. This highlights its role in the creation of novel compounds with specific functionalities and structural features (Hu Yang, 2009).
Advanced Organic Synthesis and Material Science
- Research into the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related derivatives showcases the potential of ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate in the development of new libraries of pyrrole derivatives. These compounds have applications in advanced organic synthesis and potentially in the creation of new materials (Prativa B. S. Dawadi, J. Lugtenburg, 2011).
特性
IUPAC Name |
ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-17-12(16)9-4-6-15(8-9)10-3-5-14-11(13)7-10/h3,5,7,9H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUWFJJEHAPGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



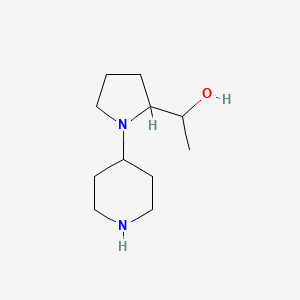






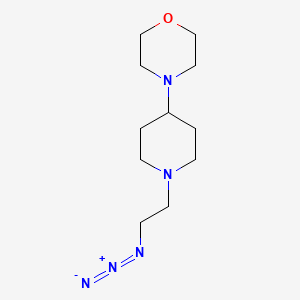



![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)
